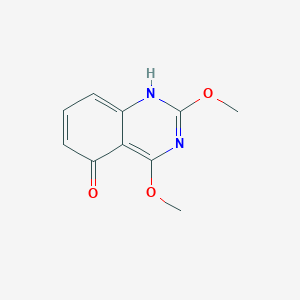
2,4-Dimethoxyquinazolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxyquinazolin-5-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 2,4-Dimethoxyquinazolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with formamide under acidic conditions to form the quinazoline ring. The reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to improve yield and efficiency .
化学反応の分析
2,4-Dimethoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
科学的研究の応用
Anticancer Properties
2,4-Dimethoxyquinazolin-5-ol and its derivatives have been investigated for their anticancer properties. Quinazoline derivatives, including this compound, exhibit a range of pharmacological activities that make them promising candidates for cancer therapy. They have been shown to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
Case Studies on Anticancer Activity
- Inhibition of RET Kinase : Research has indicated that quinazoline compounds can selectively inhibit the RET kinase, which is implicated in several cancers, including medullary thyroid cancer and lung adenocarcinoma. The discovery of 2-substituted phenol quinazolines has led to improved selectivity and potency against RET, suggesting that modifications to the quinazoline structure can enhance its therapeutic efficacy against specific cancer types .
- Multi-targeted Inhibition : Studies have demonstrated that certain quinazoline derivatives can inhibit multiple intracellular targets, including microtubules and various RTKs such as EGFR and VEGFR-2. These compounds can cause microtubule depolymerization, which is a critical mechanism for inducing apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Modifications to the quinazoline core can significantly affect its biological activity.
Key Findings from SAR Studies
- Substitution Effects : Different substituents on the quinazoline ring can alter the compound's potency and selectivity for specific targets. For instance, substituents at the 2-position have been found to enhance the inhibitory activity against VEGFR-2 compared to unsubstituted analogs .
- Metabolic Stability : The introduction of flanking substituents not only improves selectivity but also enhances metabolic stability, which is crucial for developing effective therapeutic agents .
Therapeutic Potential Beyond Cancer
While much of the research focuses on anticancer applications, there are indications that this compound may have broader therapeutic implications.
Potential Applications
- Antiviral Activity : Some studies suggest that quinazoline derivatives possess antiviral properties, potentially useful in treating viral infections by targeting viral replication mechanisms.
- Anti-inflammatory Effects : The anti-inflammatory potential of quinazolines has been explored, indicating that these compounds might be beneficial in treating inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of RTKs such as RET | Potent inhibitors identified with improved selectivity |
| Multi-target Inhibition | Activity against EGFR, VEGFR-2 | Low nanomolar inhibition observed |
| Antiviral | Potential effects on viral replication | Further studies needed |
| Anti-inflammatory | Possible use in inflammatory diseases | Emerging evidence but requires more investigation |
作用機序
The mechanism of action of 2,4-Dimethoxyquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
類似化合物との比較
2,4-Dimethoxyquinazolin-5-ol can be compared with other quinazoline derivatives, such as:
2,4-Dimethoxyquinazoline: Similar in structure but lacks the hydroxyl group at the 5-position.
2,4-Dimethoxy-6-quinazolinol: Similar but with the hydroxyl group at the 6-position instead of the 5-position.
2,4-Dimethoxy-5-nitroquinazoline: Contains a nitro group at the 5-position instead of a hydroxyl group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
155824-63-8 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChIキー |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
異性体SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
正規SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
同義語 |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















